molecular formula C13H10BrN3O3S2 B2447254 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 2034570-42-6

5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2447254
CAS No.: 2034570-42-6
M. Wt: 400.27
InChI Key: JMNOAWYXUKSRME-UHFFFAOYSA-N
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Description

5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a sulfonamide group, a pyrazine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps. One common method involves the Suzuki cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, dichloromethane, or ethanol.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a pyrazine ring, and a furan ring, along with a sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-bromo-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3S2/c14-11-3-4-12(21-11)22(18,19)17-8-9-13(16-6-5-15-9)10-2-1-7-20-10/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNOAWYXUKSRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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